Heptaminol

Übersicht

Beschreibung

Heptaminol ist ein Aminoalkohol, der als Herzstimulans mit positiv inotroper Wirkung klassifiziert wird. Es erhöht den koronaren Blutfluss und zeigt eine milde periphere Vasokonstriktion. This compound wird häufig zur Behandlung von niedrigem Blutdruck, insbesondere orthostatischer Hypotonie, verwendet, da es die Herzkontraktion verbessern kann .

Wissenschaftliche Forschungsanwendungen

Heptaminol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.

Biologie: Untersucht auf seine Auswirkungen auf den Zellstoffwechsel und Signalwege.

Medizin: Untersucht auf seine möglichen therapeutischen Wirkungen bei der Behandlung von Herzkreislauf-Erkrankungen, insbesondere Hypotonie.

Industrie: Wird in der Formulierung von pharmazeutischen Produkten und als Additiv in bestimmten industriellen Prozessen verwendet

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine positiv inotrope Wirkung, die die Herzkontraktion verstärkt. Es erhöht den koronaren Blutfluss und zeigt eine milde periphere Vasokonstriktion. Die genauen molekularen Zielstrukturen und beteiligten Pfade sind noch nicht vollständig geklärt, aber es wird vermutet, dass this compound die Katecholaminfreisetzung oder den Kalziumstoffwechsel beeinflussen kann .

Ähnliche Verbindungen:

Isomethepten: Ein weiterer Aminoalkohol mit vasokonstriktiven Eigenschaften.

Methylhexanamin: Ein Stimulans mit ähnlichen kardiovaskulären Wirkungen.

Tuaminoheptan: Ein Aminoalkohol, der als Nasenspray verwendet wird.

Vergleich: this compound ist einzigartig in seiner spezifischen Anwendung als Herzstimulans und seiner Fähigkeit, den koronaren Blutfluss zu erhöhen. Im Gegensatz zu Isomethepten und Tuaminoheptan, die hauptsächlich wegen ihrer vasokonstriktiven Eigenschaften verwendet werden, wird this compound hauptsächlich zur Behandlung von Hypotonie und zur Verbesserung der Herzfunktion eingesetzt .

Wirkmechanismus

Target of Action

Heptaminol is an amino alcohol that primarily targets the cardiovascular system . It is classified as a cardiac stimulant, meaning it enhances the contractile force of the heart muscle .

Mode of Action

This compound works by increasing coronary blood flow and causing mild peripheral vasoconstriction . This dual action results in an increase in blood pressure and cardiac output, which can be beneficial in conditions such as low blood pressure and particularly orthostatic hypotension .

Biochemical Pathways

Given its effects on the cardiovascular system, it is likely that this compound interacts with pathways related to cardiac function and blood pressure regulation .

Pharmacokinetics

This compound is rapidly excreted in animals . After oral administration, it is completely absorbed, and most of the drug is excreted in the urine in unchanged form . The plasma pharmacokinetics in dogs, after an oral administration of 300 mg of this compound, could be described by an open two-compartment model, the half-lives being 1.14 hours for the distribution phase and 3.7 hours for the elimination phase .

Result of Action

The primary result of this compound’s action is an increase in cardiac output and blood pressure . This is achieved through its stimulatory effect on the heart muscle and its ability to increase coronary blood flow . These effects make this compound useful in the treatment of conditions such as low blood pressure and orthostatic hypotension .

Biochemische Analyse

Cellular Effects

Heptaminol has a significant impact on various types of cells and cellular processes. It influences cell function by increasing coronary blood flow and causing mild peripheral vasoconstriction

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions and their implications for the function of this compound are not yet fully known.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Heptaminol kann durch die Reaktion von 2-Methyl-2-Heptanol mit Ammoniak synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen des Alkohols mit Ammoniak in Gegenwart eines Katalysators wie Platin oder Palladium unter hohem Druck. Dieser Prozess führt zur Bildung von this compound .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst ähnliche Synthesewege, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Destillation oder Umkristallisation gereinigt, um pharmazeutisches this compound zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Heptaminol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Es kann reduziert werden, um sekundäre oder tertiäre Amine zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden in Substitutionsreaktionen verwendet.

Wichtigste gebildete Produkte:

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von sekundären oder tertiären Aminen.

Substitution: Bildung verschiedener substituierter Aminoalkohole.

Vergleich Mit ähnlichen Verbindungen

Isometheptene: Another amino alcohol with vasoconstrictive properties.

Methylhexanamine: A stimulant with similar cardiovascular effects.

Tuaminoheptane: An amino alcohol used as a nasal decongestant.

Comparison: Heptaminol is unique in its specific application as a cardiac stimulant and its ability to increase coronary blood flow. Unlike isometheptene and tuaminoheptane, which are primarily used for their vasoconstrictive properties, this compound’s primary use is in treating hypotension and improving cardiac function .

Eigenschaften

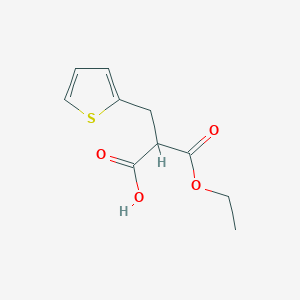

IUPAC Name |

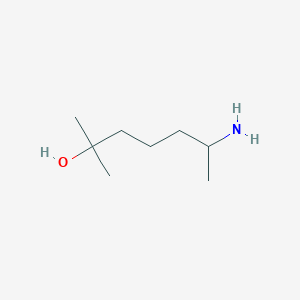

6-amino-2-methylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-7(9)5-4-6-8(2,3)10/h7,10H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREQLEBVOXIEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

543-15-7 (hydrochloride) | |

| Record name | Heptaminol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048484 | |

| Record name | Heptaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-66-7 | |

| Record name | Heptaminol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptaminol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptaminol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptaminol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTAMINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DQS188SY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Heptaminol exerts its pharmacological action primarily by interfering with the release and uptake of norepinephrine. [] It acts as a competitive inhibitor of norepinephrine uptake in bovine chromaffin cells, contributing to its antihypotensive effect. []

ANone: By inhibiting norepinephrine reuptake, this compound prolongs the presence of norepinephrine in the synaptic cleft, leading to increased stimulation of adrenergic receptors. This can result in increased heart rate, contractility, and vasoconstriction, contributing to its cardiostimulant and antihypotensive effects. [, , ]

ANone: Research suggests this compound may also influence intracellular pH. In rat models, this compound restored intracellular pH during moderate ischemia, potentially through stimulation of the Na+/H+ exchange mechanism. [, , ]

ANone: In vitro studies on frog epithelium suggest this compound might possess properties influencing ion transport, specifically sodium active transport. [, ] Additionally, this compound was found to increase the differentiation of satellite cells into myotubes in cell culture. []

ANone: this compound's molecular formula is C7H17NO, and its molecular weight is 131.22 g/mol.

ANone: While the provided research papers don't delve into detailed spectroscopic characterization, they mention the use of high-performance liquid chromatography (HPLC) coupled with UV spectrophotometric detection and mass spectrometry for analytical purposes. [, , , , , , , , , ]

ANone: this compound appears stable in various solutions for at least 28 days, although some losses were observed with specific formulations. [, ]

ANone: this compound is available in oral (tablets, capsules, drops) and injectable forms. [, , , , , ] The adenosine phosphate salt of this compound is also used in some formulations. [, , ]

ANone: While specific regulations were not detailed in the provided papers, the French Health Products Agency has concluded that this compound has an unfavorable harm-benefit balance and placed restrictions on its use. [] This highlights the importance of careful benefit-risk assessments in clinical practice.

ANone: this compound is rapidly and entirely absorbed following oral administration, reaching peak plasma concentrations in around 1.8 hours. [, ]

ANone: Following administration, this compound distributes to various tissues, with higher concentrations found in most tissues compared to plasma, except for the brain. [] Autoradiography studies in rats revealed a preferential localization in salivary glands, hypophysis, and adrenal medulla. []

ANone: this compound is primarily eliminated renally, with nearly all of the administered dose recovered unchanged in urine within 24 hours. [, ]

ANone: While this compound is primarily excreted unchanged, a portion is metabolized via hydroxylation to 6-amino-2-methyl-1,2-heptanediol. [, ] This metabolite is also excreted in urine.

ANone: The dominant terminal plasma half-life of this compound is approximately 2.5-2.7 hours. []

ANone: In vitro studies have used isolated bovine chromaffin cells to investigate this compound's effect on norepinephrine uptake. [] Other models include frog isolated twitch muscle fibers [] and rat isolated hearts. []

ANone: Animal models used in this compound research include rats for blood pressure regulation, norepinephrine levels, and autoradiography studies. [, , ] Mice have been used to investigate its effects on intracranial self-stimulation and T cell populations. [, , ]

ANone: Clinical trials have assessed this compound's efficacy in managing orthostatic hypotension in Parkinson's disease patients. [] Other trials investigated its use in weaning patients off catecholamine support in septic shock and its effects on premenstrual syndrome. [, , ]

ANone: While generally well-tolerated, the French Health Products Agency has raised concerns about the harm-benefit balance of this compound, leading to restrictions on its use. []

ANone: A case report linked this compound use to hair lightening in hemodialysis patients, which reversed upon drug discontinuation. [, ] This highlights the potential for unexpected adverse events.

ANone: this compound can lead to false-positive results in some amphetamine/methamphetamine immunoassays. [] This highlights a potential for misinterpretation of drug test results and emphasizes the need for confirmatory testing methods.

ANone: Common techniques include:

- High-performance liquid chromatography (HPLC): Used to separate and quantify this compound in various matrices. [, , , , , , , , , ]

- Gas chromatography-mass spectrometry (GC-MS): Used for analyzing this compound and its potential metabolites in biological samples. []

- Spectrophotometry: Utilized for quantifying this compound in pharmaceutical formulations, often coupled with derivatization reactions for enhanced sensitivity. [, , , , , ]

- Spectrofluorimetry: Employed for sensitive detection of this compound after derivatization with fluorogenic reagents. [, , ]

- Conductometry: Used for determining this compound hydrochloride concentration based on chloride ion precipitation with silver nitrate. []

ANone: While specific dissolution studies were not included in the provided research, the rapid and complete absorption of orally administered this compound suggests good dissolution properties. [, ]

ANone: Method validation usually involves assessing parameters like:

ANone: Yes, alternative medications include fludrocortisone, midodrine, and droxidopa. The choice of treatment should be individualized based on patient characteristics and clinical presentation.

ANone: this compound was first synthesized in 1944 and introduced for therapeutic use in the 1950s. It was initially investigated for its potential as a cardiostimulant agent.

ANone: this compound research has involved scientists from various disciplines, including pharmacology, physiology, biochemistry, and immunology. The study of its diverse effects has required expertise in cardiovascular physiology, neurotransmission, cellular signaling, and immunology. For instance, investigations into this compound's effects on intracellular pH involved techniques like nuclear magnetic resonance spectroscopy, highlighting the importance of cross-disciplinary approaches in understanding its full pharmacological profile. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)

![3-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-3-(trifluoromethyl)-diaziridine](/img/structure/B132652.png)

![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)

![1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B132663.png)

![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]ethanone](/img/structure/B132668.png)